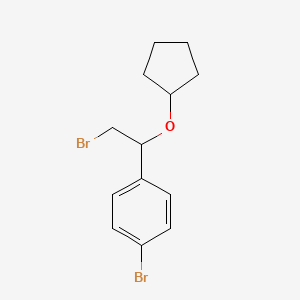
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound with the molecular formula C13H16Br2O It is a derivative of benzene, featuring bromine and cyclopentyloxyethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen, yielding the corresponding de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-bromo-1-(cyclopentyloxy)ethyl)benzoic acid.
Reduction: Formation of 4-(2-cyclopentyloxy)ethylbenzene.
Substitution: Formation of 4-(2-hydroxy-1-(cyclopentyloxy)ethyl)benzene.
科学的研究の応用
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The cyclopentyloxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
1-Bromo-4-ethylbenzene: Similar structure but lacks the cyclopentyloxy group.
1-Bromo-4-(2-bromoethyl)benzene: Similar structure but lacks the cyclopentyloxy group.
1-Bromo-4-(2-hydroxyethyl)benzene: Similar structure but has a hydroxy group instead of the cyclopentyloxy group.
Uniqueness
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is unique due to the presence of both bromine and cyclopentyloxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.
生物活性
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound characterized by a complex structure that includes multiple bromine substituents and a cyclopentyloxy group. This compound has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its unique steric and electronic properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.
- Molecular Formula : C13H14Br2O
- Molecular Weight : Approximately 317.19 g/mol
- Structure : The compound features a benzene ring with a bromine atom at the para position and a cyclopentyloxyethyl group at the ortho position.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Brominated compounds are known for their potential antibacterial , antifungal , and anticancer activities. The presence of the cyclopentyloxy group may enhance interactions with biological targets, potentially influencing pharmacological profiles.
Table 1: Comparison of Similar Brominated Compounds
| Compound Name | Structure Characteristics | Notable Biological Activities |
|---|---|---|
| 1-Bromo-4-bromobenzene | Simple aromatic ring with two bromine substituents | Antibacterial and antifungal |
| 1-Bromo-2-(cyclopentyloxy)ethane | Cyclopentyloxy group enhances lipid solubility | Potential anti-inflammatory properties |
| 4-Bromo-2-chlorophenol | Hydroxyl group introduces additional reactivity | Antimicrobial and antiseptic |
Preliminary studies suggest that halogenated compounds, including this compound, can influence enzyme activity and receptor binding. These interactions are critical for elucidating the mechanisms of action for potential therapeutic applications.
Case Study: Antibacterial Activity
In a study examining the antibacterial properties of various brominated compounds, it was found that compounds similar to this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The presence of multiple bromine atoms was correlated with increased antibacterial potency, suggesting that this compound may also exhibit similar effects.
Synthesis and Reactivity
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. Common reagents include strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate. Careful control of reaction conditions is essential to optimize yield and selectivity.
Table 2: Synthetic Pathway Overview
| Step Number | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Nucleophilic substitution | Sodium hydroxide |
| 2 | Oxidation | Potassium permanganate |
| 3 | Halogenation | Bromine or brominating agents |
特性
分子式 |
C13H16Br2O |
|---|---|
分子量 |
348.07 g/mol |
IUPAC名 |
1-bromo-4-(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H16Br2O/c14-9-13(16-12-3-1-2-4-12)10-5-7-11(15)8-6-10/h5-8,12-13H,1-4,9H2 |
InChIキー |
JGQNGTJIUWGBOD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC(CBr)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















